molecular formula C20H14ClN3O B4786693 2-(4-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

2-(4-CHLOROPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

Cat. No.: B4786693
M. Wt: 347.8 g/mol
InChI Key: IUWOVIYOCOMWKL-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrazole moiety attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Pyrazole Moiety: The pyrazole moiety can be synthesized through the reaction of hydrazine hydrate with an appropriate β-diketone or β-ketoester.

    Coupling Reactions: The final step involves coupling the synthesized pyrazole moiety with the quinoline core through a carbonylation reaction using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-8-methylquinoline: Lacks the pyrazole moiety, which may result in different biological activities.

    4-(1H-Pyrazole-1-carbonyl)quinoline: Lacks the chlorophenyl and methyl groups, which may affect its chemical reactivity and biological properties.

    8-Methyl-4-(1H-pyrazole-1-carbonyl)quinoline: Lacks the chlorophenyl group, which may influence its interaction with molecular targets.

Uniqueness

2-(4-Chlorophenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline is unique due to the presence of all three functional groups (chlorophenyl, methyl, and pyrazole) attached to the quinoline core. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[2-(4-chlorophenyl)-8-methylquinolin-4-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c1-13-4-2-5-16-17(20(25)24-11-3-10-22-24)12-18(23-19(13)16)14-6-8-15(21)9-7-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWOVIYOCOMWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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